molecular formula C10H9N3S B1482870 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098014-38-9

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1482870
CAS RN: 2098014-38-9
M. Wt: 203.27 g/mol
InChI Key: HWRJHNOPBHTQNT-UHFFFAOYSA-N
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Description

“1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives, like 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile , are pivotal in the development of organic semiconductors . These compounds are known for their excellent charge-carrier mobility, which is crucial for the fabrication of organic field-effect transistors (OFETs). Their molecular structure allows for fine-tuning of electronic properties, making them suitable for use in flexible and lightweight electronic devices.

Organic Light-Emitting Diodes (OLEDs)

The thiophene moiety in the compound contributes to the photophysical properties required for OLEDs . The ability to emit light upon electrical excitation makes these derivatives valuable for display and lighting technologies. Their stability and efficiency are key factors in their application in OLEDs.

Corrosion Inhibitors

In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . The presence of the thiophene ring can lead to the formation of a protective layer on metals, preventing oxidation and degradation. This application is significant in extending the life of metal components in harsh environments.

Pharmacological Properties

Compounds with a thiophene ring system exhibit a range of pharmacological properties. They have been explored for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The pyrazole ring in 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile may enhance these properties, leading to the development of new therapeutic agents.

Solar Cells

Thiophene derivatives are also utilized in the field of renewable energy, particularly in solar cells . Their ability to act as electron donors in the active layer of organic photovoltaic cells is crucial for light absorption and conversion into electricity. The structural versatility of these compounds allows for optimization of solar cell performance.

Electroluminescent Materials

The electron-rich nature of thiophene makes it an excellent candidate for electroluminescent materials . These materials emit light in response to an electric current and are used in a variety of applications, including backlights for displays and indicators in electronic devices.

Antitumor and Antiviral Agents

Recent studies have shown that thienothiophenes exhibit antitumor and antiviral activities . The incorporation of the pyrazole ring could potentially enhance these activities, leading to the development of novel drugs with improved efficacy against cancer cells and viruses.

Bioimaging

Thiophene derivatives are being investigated for their use in bioimaging . Their fluorescent properties can be harnessed to create contrast agents that improve the visualization of biological structures in medical diagnostics.

properties

IUPAC Name

1-ethyl-3-thiophen-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRJHNOPBHTQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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